molecular formula C12H9NO3 B147323 4-Nitrophenyl phenyl ether CAS No. 620-88-2

4-Nitrophenyl phenyl ether

Cat. No. B147323
CAS RN: 620-88-2
M. Wt: 215.2 g/mol
InChI Key: JDTMUJBWSGNMGR-UHFFFAOYSA-N
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Patent
US05382686

Procedure details

A steel autoclave was filled with 94 g (1 mole) of phenol and 40 g of sodium hydroxide pellets (1 mole), furthermore after sealing the autoclave 150 g of ammonia were injected. At 70° C., 157.5 g (1 mole) of p-nitrochlorobenzene were pumped into the autoclave as a liquid over a period of one hour; the mixture was stirred for a further 10 hours. After the pressure vessel was let town and the product obtained was washed with water, the 4-nitrodiphenyl ether was isolated at a more than 99% purity (by gas chromatography).
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
157.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].N.[N+:11]([C:14]1[CH:19]=[CH:18][C:17](Cl)=[CH:16][CH:15]=1)([O-:13])=[O:12]>>[CH:4]1[CH:5]=[CH:6][C:1]([O:7][C:17]2[CH:18]=[CH:19][C:14]([N+:11]([O-:13])=[O:12])=[CH:15][CH:16]=2)=[CH:2][CH:3]=1 |f:1.2|

Inputs

Step One
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
94 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
157.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for a further 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product obtained
WASH
Type
WASH
Details
was washed with water

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.